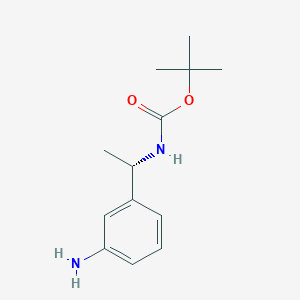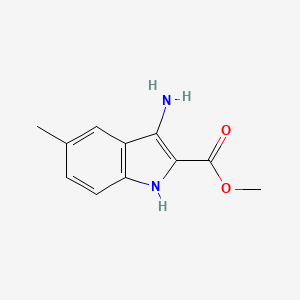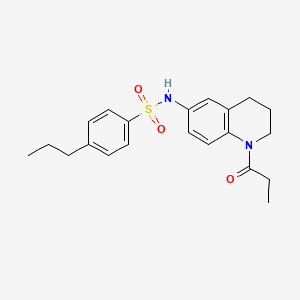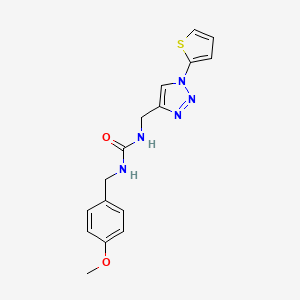
1-(3-fluorobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyridine derivative, which is a class of compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. The “3-fluorobenzyl” part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) with a fluorine atom at the 3rd position of the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine ring, possibly through a condensation reaction or a cyclization reaction . The fluorobenzyl group could potentially be introduced through a nucleophilic aromatic substitution reaction using 3-fluorobenzyl chloride .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of the pyridine ring, the phenyl group, and the fluorobenzyl group. The exact structure would depend on the positions of these groups relative to each other .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the phenyl and benzyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its polarity and potentially its boiling point .Scientific Research Applications
HIV Integrase Inhibition
One prominent application is in the development of HIV integrase inhibitors. These compounds are crucial for blocking the replication of the HIV virus. A study discussed the design and synthesis of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, which exhibit potent inhibition of the HIV integrase-catalyzed strand transfer process. These inhibitors have shown significant potential in preclinical species, highlighting their therapeutic relevance in AIDS treatment (Pace et al., 2007).
Met Kinase Inhibition
Another application is found in cancer therapy, where derivatives of dihydropyridine, like 1-(3-fluorobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide, have been used to create selective and orally efficacious inhibitors of the Met kinase superfamily. These inhibitors demonstrate complete tumor stasis in certain cancer models, suggesting their potential use in targeted cancer therapies (Schroeder et al., 2009).
Polymer Science
In the field of polymer science, these compounds have been utilized in the synthesis of new aromatic polyamides. Such polyamides exhibit excellent solubility in organic solvents, thermal stability, and the ability to form transparent, flexible films. This makes them suitable for various applications in materials science, including the development of high-performance plastics and coatings (Hsiao et al., 1999).
Antimicrobial Activity
Dihydropyridine derivatives have also been investigated for their antimicrobial properties. A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid showed moderate to good activity against both Gram-positive and Gram-negative bacterial strains as well as fungal strains. This suggests their potential application in developing new antimicrobial agents (Jadhav et al., 2017).
Adenosine Receptor Antagonism
Furthermore, functionalized congeners of 1,4-dihydropyridines have been explored as molecular probes for A3 adenosine receptors. These compounds have potential applications in studying the pharmacological effects of adenosine in various physiological processes, offering insights into the development of adenosine receptor antagonists for therapeutic use (Li et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c20-16-6-4-5-14(11-16)12-22-13-15(9-10-18(22)23)19(24)21-17-7-2-1-3-8-17/h1-11,13H,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJNXSHWBQWPDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2690838.png)


![6-[5-(4,6-Dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2690842.png)

![4-chloro-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2690845.png)
![[1-(propan-2-yl)-1H-imidazol-4-yl]methanamine](/img/structure/B2690849.png)
![N-(2,3-dimethylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2690851.png)


![N-(2-chloroethyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2690856.png)


![tert-Butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2690860.png)